4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring fused with a pyrimidine moiety, linked via a sulfanylmethyl group, and an ethoxyphenoxyacetate substituent. Its unique structure suggests potential biological and chemical activities, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate typically involves multi-step organic reactionsThe sulfanylmethyl group is then added via thiolation reactions, and the final step involves esterification to introduce the ethoxyphenoxyacetate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound may exhibit various activities due to its structural features. It could serve as a lead compound for developing new drugs or as a probe for studying biological pathways involving sulfur-containing heterocycles .
Medicine
In medicine, the compound’s potential antiviral, antimicrobial, and anticancer properties are of particular interest. Researchers are investigating its efficacy in treating various diseases and its mechanism of action at the molecular level .
Industry
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and pyrimidine derivatives, such as:
- [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate
- [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate
Uniqueness
What sets 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-2-25-14-4-6-15(7-5-14)27-12-19(24)28-18-11-26-16(10-17(18)23)13-29-20-21-8-3-9-22-20/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTDEODAXVSNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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